Enhanced Lipophilicity: LogP Shift of 0.2–0.8 Units Compared to Chloromethyl Analog
The computed octanol-water partition coefficient (LogP) for 5-(iodomethyl)-2H-tetrazole is 0.13, whereas the corresponding value for 5-(chloromethyl)-1H-tetrazole is -0.06 [1]. An alternative source reports a LogP of -0.68 for the chloromethyl analog [2], making the positive LogP shift attributable to iodine substitution between 0.2 and 0.8 log units. This places the iodomethyl derivative above the critical LogP = 0 threshold, indicating it will preferentially partition into organic phases, unlike the chloromethyl compound which is predominantly aqueous-soluble. This difference is directly relevant for liquid-liquid extractions, membrane permeability, and drug-likeness optimization.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.13 (5-(iodomethyl)-2H-tetrazole) |
| Comparator Or Baseline | LogP = -0.06 to -0.68 (5-(chloromethyl)-1H-tetrazole, CAS 55408-11-2) |
| Quantified Difference | ΔLogP ≅ +0.19 to +0.81 (more lipophilic) |
| Conditions | ACD/Labs Percepta prediction software; values retrieved from Molbase and BuildingBlock databases. |
Why This Matters
Procurement for applications requiring organic-phase partitioning or passive membrane permeation should explicitly select the iodomethyl derivative based on this quantified lipophilicity advantage.
- [1] Molbase. (2024). 5-(Iodomethyl)-2H-tetrazole (LogP: 0.1347, CAS 107933-72-2) and 5-(Chloromethyl)-1H-tetrazole (LogP: -0.0615, CAS 55408-11-2). Retrieved from qiye.molbase.cn. (ACD/Labs computed properties). View Source
- [2] M.ChemSrc. (2024). 5-(Chloromethyl)-1H-tetrazole (CAS 55408-11-2) – LogP: -0.68. Retrieved from m.chemsrc.com. View Source
